Ethyl dodecylphosphonochloridate

Description

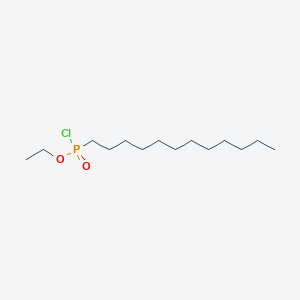

Ethyl dodecylphosphonochloridate (systematic name: O-ethyl dodecylphosphonochloridate) is an organophosphorus compound characterized by a phosphonochloridate backbone with an ethyl ester group and a dodecyl (12-carbon) alkyl chain. This structure confers unique physicochemical properties, such as lipophilicity and reactivity, making it relevant in specialized synthetic applications, including pesticide intermediates or surfactants.

Properties

CAS No. |

128894-08-6 |

|---|---|

Molecular Formula |

C14H30ClO2P |

Molecular Weight |

296.81 g/mol |

IUPAC Name |

1-[chloro(ethoxy)phosphoryl]dodecane |

InChI |

InChI=1S/C14H30ClO2P/c1-3-5-6-7-8-9-10-11-12-13-14-18(15,16)17-4-2/h3-14H2,1-2H3 |

InChI Key |

HHMUHUGHBNPMPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCP(=O)(OCC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl dodecylphosphonochloridate can be synthesized through the reaction of dodecylphosphonic acid with thionyl chloride to form dodecylphosphonochloridate, which is then reacted with ethanol to yield the final product. The reaction conditions typically involve:

Temperature: Room temperature to 60°C

Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform

Catalysts: Pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl dodecylphosphonochloridate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

Hydrolysis: In the presence of water, the compound can hydrolyze to form dodecylphosphonic acid and ethanol.

Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acid derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols

Solvents: Dichloromethane, chloroform, and ethanol

Catalysts: Pyridine, triethylamine, and Lewis acids

Major Products

Substitution Products: Depending on the nucleophile, products such as dodecylphosphonamide or dodecylphosphonothioate can be formed.

Hydrolysis Products: Dodecylphosphonic acid and ethanol

Scientific Research Applications

Ethyl dodecylphosphonochloridate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.

Biology: Investigated for its potential as a biochemical probe to study phosphonate metabolism.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of surfactants and as a flame retardant additive.

Mechanism of Action

The mechanism of action of ethyl dodecylphosphonochloridate involves its interaction with nucleophilic sites in biological molecules. The phosphonate group can form stable bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl dodecylphosphonochloridate with key analogs based on molecular structure, reactivity, and applications. Data are derived from authoritative sources, including NIST and chemical regulatory reports.

Key Findings:

Alkyl Chain Length and Reactivity: this compound’s long dodecyl chain increases steric hindrance and lipophilicity compared to shorter-chain analogs like ethylphosphonous dichloride (C₂). This reduces nucleophilic reactivity but enhances solubility in nonpolar matrices, favoring applications like surfactant formulation .

Thiono vs. Oxo Derivatives: Sulfur-containing analogs (e.g., O-ethyl ethylphosphonothionochloridate) exhibit lower hydrolysis rates due to sulfur’s electron-withdrawing effects, whereas this compound (oxo form) is more reactive toward nucleophiles like water or alcohols .

Regulatory Status: Thionochloridates (e.g., CAS 1497-68-3) are tightly regulated under chemical weapons conventions (CWC), while phosphorodichloridates (e.g., CAS 1498-51-7) are common laboratory reagents .

Functional Group Impact: Ethyl dichlorophosphate (CAS 1498-51-7) shares a dichloridate group with this compound but lacks the dodecyl chain, making it more volatile and suited for small-molecule phosphorylation .

Notes

Discrepancies in CAS Numbers : Ethyl dichlorophosphate (CAS 1498-51-7 in ) and ethyl phosphorodichloridate (CAS 14998-51-7 in ) likely refer to the same compound, with a typographical error in the CAS registry number. Both share identical molecular formulas and InChIKeys .

Data Limitations: Direct experimental data on this compound are absent in the provided evidence. Properties are inferred from shorter-chain homologs and structural analogs.

Safety and Handling: Phosphonochloridates are moisture-sensitive and typically require inert atmosphere handling. Thiono derivatives (e.g., CAS 1497-68-3) pose higher acute toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.